molecular formula C12H18N2O B1328788 N-(4-(Diethylamino)phenyl)acetamide CAS No. 5326-57-8

N-(4-(Diethylamino)phenyl)acetamide

Cat. No.: B1328788
CAS No.: 5326-57-8
M. Wt: 206.28 g/mol
InChI Key: MBLHLTGHXCTWAO-UHFFFAOYSA-N
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Description

N-(4-(Diethylamino)phenyl)acetamide: is an organic compound with the molecular formula C₁₂H₁₈N₂O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Acylation Reaction: One common method to synthesize N-(4-(Diethylamino)phenyl)acetamide involves the acylation of 4-(Diethylamino)aniline with acetic anhydride. The reaction is typically carried out in the presence of a base such as pyridine, which acts as a catalyst.

Industrial Production Methods:

    Bulk Synthesis: In industrial settings, the synthesis of this compound is often carried out in large reactors with controlled temperature and pressure conditions. The use of automated systems ensures high yield and purity of the product.

    Purification: The crude product is purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: N-(4-(Diethylamino)phenyl)acetamide can undergo oxidation reactions to form corresponding N-oxides.

      Reagents and Conditions: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at elevated temperatures.

      Major Products: N-oxide derivatives.

  • Reduction: The compound can be reduced to form amine derivatives.

      Reagents and Conditions: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.

      Major Products: Amine derivatives.

  • Substitution: this compound can undergo nucleophilic substitution reactions.

      Reagents and Conditions: Common reagents include halogens and alkylating agents. The reaction is carried out in the presence of a base.

      Major Products: Substituted derivatives.

Scientific Research Applications

Chemistry:

    Intermediate: N-(4-(Diethylamino)phenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine:

    Pharmaceuticals: this compound is a precursor in the synthesis of certain drugs, particularly those with analgesic and anti-inflammatory properties.

Industry:

    Dye Manufacturing: The compound is used in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: N-(4-(Diethylamino)phenyl)acetamide acts as an inhibitor of certain enzymes, affecting metabolic pathways and biochemical reactions.

    Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

    N-(4-(Dimethylamino)phenyl)acetamide: Similar structure but with dimethylamino group instead of diethylamino group.

    N-(4-(Diethylamino)phenyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

    N-(4-(Diethylamino)phenyl)butyramide: Similar structure but with a butyramide group instead of an acetamide group.

Uniqueness:

    Functional Group: The presence of the diethylamino group in N-(4-(Diethylamino)phenyl)acetamide provides unique chemical properties, such as increased lipophilicity and altered reactivity compared to similar compounds with different substituents.

    Applications: The specific structure of this compound makes it particularly useful in the synthesis of certain pharmaceuticals and dyes, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[4-(diethylamino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-4-14(5-2)12-8-6-11(7-9-12)13-10(3)15/h6-9H,4-5H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLHLTGHXCTWAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201381
Record name Acetamide, N-(4-(diethylamino)phenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5326-57-8
Record name N-[4-(Diethylamino)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5326-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Diethylaminoacetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-(Diethylamino)acetanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4037
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(4-(diethylamino)phenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-DIETHYLAMINOACETANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE3YD7DJR5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Triethylamine (22.3 g, 30.6 mL, 0.22 mol) was added to a suspension of N,N-diethyl-p-phenylenediamine hydrochloride (20 g, 0.1 mol) in dichloromethane (150 mL) at room temperature. The mixture was cooled to 0° C. and acetyl chloride (7.85 g, 0.1 mol) was added dropwise, with stirring. The mixture was allowed to warm to room temperature, and the precipitate which had formed was removed by filtration. The solid residue was washed with dichloromethane, and the combined dichloromethane solutions were concentrated. The dark oil produced was triturated with hexanes (100 mL) to afford a light brown crystalline solid, which was purified by recrystallization from 50% aqueous ethanol to afford the N-acetyl-4-diethylaminoaniline (16.5 g, 80% yield) as a gray solid. The structure of this compound was confirmed by mass spectroscopy and by 1H NMR spectroscopy.
Quantity
30.6 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7.85 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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